![molecular formula C22H17N3O B14453699 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole CAS No. 72990-86-4](/img/structure/B14453699.png)
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an oxazole ring Azo compounds are known for their vibrant colors and are widely used in dyes and pigments
Vorbereitungsmethoden
The synthesis of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole typically involves a diazotization reaction followed by azo coupling. The general synthetic route includes:
Diazotization: An aromatic amine (such as 3-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 3,5-diphenyl-1,2-oxazole under basic conditions to form the azo compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and electrophiles (e.g., halogens).
Wissenschaftliche Forschungsanwendungen
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole involves its interaction with molecular targets through the azo group. The compound can undergo tautomerization, leading to different isomeric forms that can interact with various biological pathways. The diazenyl group can participate in electron transfer reactions, influencing cellular processes and potentially leading to biological effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole include other azo compounds and oxazole derivatives. For example:
4-[(E)-(3-chlorophenyl)diazenyl]-3-methyl-5(4H)-isoxazolone: Another azo compound with similar structural features but different substituents, leading to variations in chemical and biological properties.
4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: An azo compound with different aromatic rings, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the diazenyl group and the oxazole ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
72990-86-4 |
|---|---|
Molekularformel |
C22H17N3O |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(3,5-diphenyl-1,2-oxazol-4-yl)-(3-methylphenyl)diazene |
InChI |
InChI=1S/C22H17N3O/c1-16-9-8-14-19(15-16)23-24-21-20(17-10-4-2-5-11-17)25-26-22(21)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI-Schlüssel |
YEOLMFMIQWBAGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=NC2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


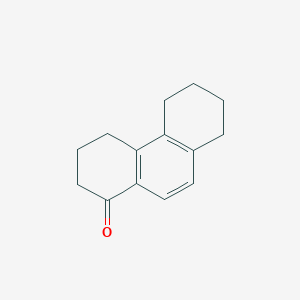
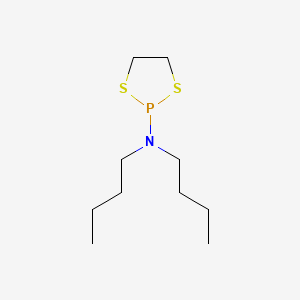


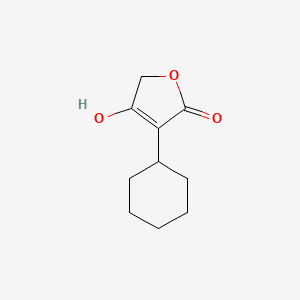
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
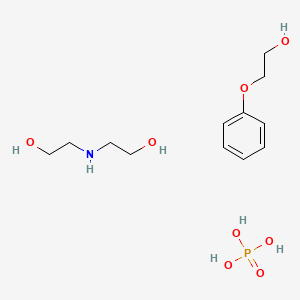
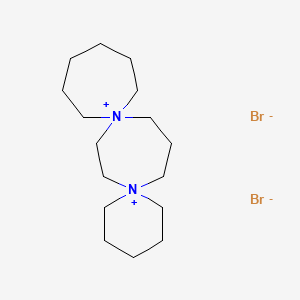
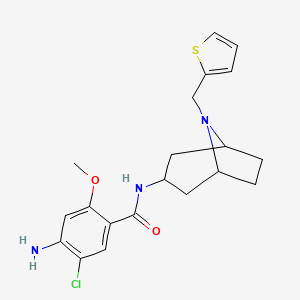
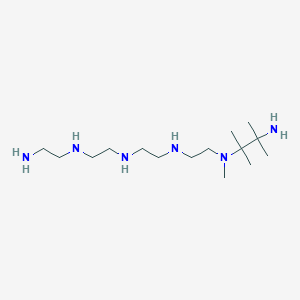
![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
